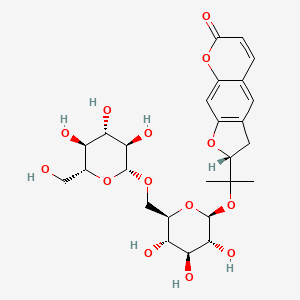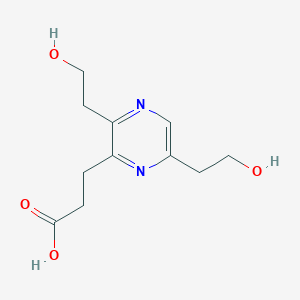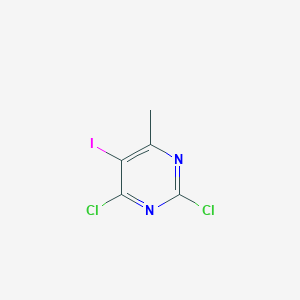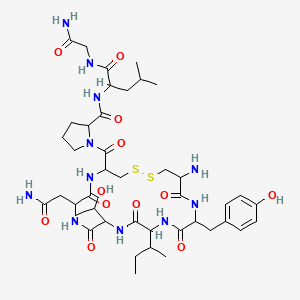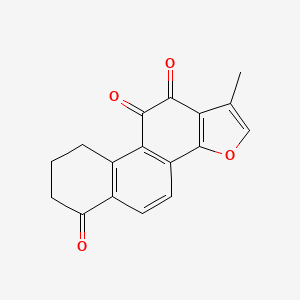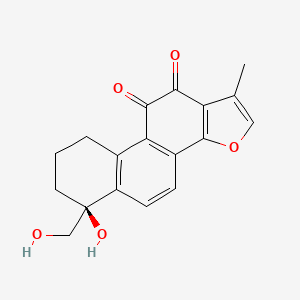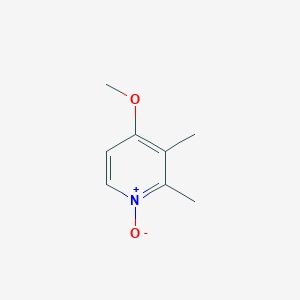
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide
概要
説明
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is an aromatic heterocyclic compound containing a pyridine ring with a nitrogen atom. This compound is known for its significant reactivity towards various chemical entities and is used as a model compound in various fields, including physics, chemistry, material science, and biology.
作用機序
Target of Action
Similar compounds such as 4-methoxypyridine have been used as potential ligands for neuronal nicotinic acetylcholine receptors .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, including the suzuki–miyaura (sm) coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Studies have shown that Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide possesses antioxidant and free-radical scavenging abilities. It has also been shown to inhibit cancer cell proliferation and decrease oxidative stress in cancer cells.
Action Environment
The action environment of this compound can be influenced by various factors. For instance, dust formation should be avoided, and it’s recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It’s also important to ensure adequate ventilation and remove all sources of ignition . Discharge into the environment must be avoided .
準備方法
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be synthesized through several methods. One common method involves the atmospheric oxidation of thioethers. Another method includes the reaction of 4-methoxy-2,3-dimethylpyridine with hydrogen peroxide (H2O2). Additionally, bismuth (III) nitrate pentahydrate can be used as a catalyst in the atmospheric oxidation of thioethers. These methods typically involve specific reaction conditions such as temperature and reaction time to achieve optimal yields.
化学反応の分析
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of thioethers using this compound can selectively produce sulfoxides.
科学的研究の応用
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of pyridine derivatives. In biology, it has been shown to possess antioxidant and free-radical scavenging abilities, making it useful in studies related to oxidative stress and cancer cell proliferation. . Additionally, this compound is used in the industry for various applications, including the synthesis of other chemical compounds and materials.
類似化合物との比較
Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as other pyridine derivatives. Some similar compounds include 2,3-dimethylpyridine and 4-methoxypyridine . What sets this compound apart is its unique reactivity and ability to selectively oxidize sulfides to sulfoxides. This property makes it particularly valuable in specific chemical reactions and applications.
特性
IUPAC Name |
4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(2)9(10)5-4-8(6)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQFDZRGFDNEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442653 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-96-7 | |
| Record name | Pyridine, 4-methoxy-2,3-dimethyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)
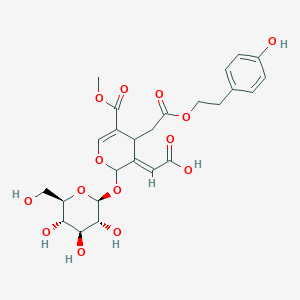
![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)
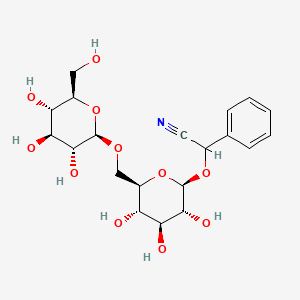
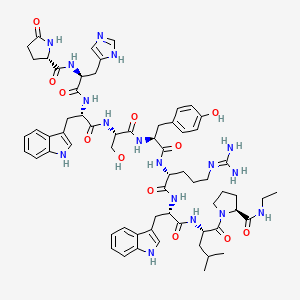

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)
